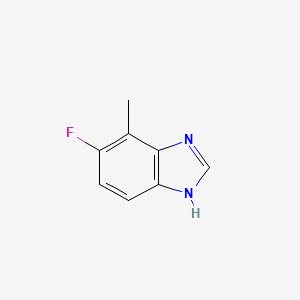

5-Fluoro-4-methylbenzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNUIMHNVNGXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-4-methylbenzimidazole: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The strategic introduction of substituents onto this privileged heterocyclic system allows for the fine-tuning of physicochemical and pharmacological properties, leading to compounds with enhanced potency and selectivity.[2] This guide provides a comprehensive technical overview of 5-Fluoro-4-methylbenzimidazole, a specifically substituted benzimidazole with significant potential in drug discovery and as a versatile chemical intermediate.[3] By elucidating its chemical properties, structural features, and synthetic pathways, this document aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic heterocycle with the molecular formula C₈H₇FN₂ and a molecular weight of 150.15 g/mol .[3] Its structure consists of a benzene ring fused to an imidazole ring, with a fluorine atom at the 5-position and a methyl group at the 4-position.[3]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1360938-47-1 | [3] |

| Molecular Formula | C₈H₇FN₂ | [3] |

| Molecular Weight | 150.15 g/mol | [3] |

| IUPAC Name | 5-fluoro-4-methyl-1H-benzimidazole | [3] |

| Canonical SMILES | CC1=C(C=CC2=C1N=CN2)F | [3] |

| InChI Key | MDNUIMHNVNGXMS-UHFFFAOYSA-N | [3] |

The presence of the fluorine atom at the 5-position significantly influences the electronic properties of the benzimidazole ring system. Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which can enhance the acidity of the N-H proton in the imidazole ring and influence the molecule's ability to participate in hydrogen bonding.[4] Furthermore, the strategic placement of the methyl group at the 4-position can impact the molecule's conformation and its interaction with biological targets.[1]

Spectroscopic Characterization

Definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While a specific, published spectrum for this exact compound is not available, the expected spectral characteristics can be inferred from closely related and well-characterized analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H proton of the imidazole ring. Based on data for 5-fluorobenzimidazole, the aromatic protons will likely appear as complex multiplets in the range of δ 7.0-7.6 ppm.[6] The methyl protons should present as a singlet at approximately δ 2.4 ppm.[6] The N-H proton is expected to be a broad singlet at a higher chemical shift, typically above δ 12.0 ppm in DMSO-d₆, and its position can be concentration-dependent.[6]

¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The aromatic carbons are expected to resonate in the region of δ 100-160 ppm.[6] The fluorine substitution will cause characteristic C-F coupling, splitting the signals of the carbon atoms in its vicinity. The methyl carbon should appear as a distinct signal at a higher field, around δ 15-25 ppm.[7]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the compound. For this compound (C₈H₇FN₂), the expected exact mass would be approximately 150.06. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition. The fragmentation pattern in the mass spectrum can also offer valuable structural information.

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for benzimidazole ring formation. The most common and direct approach is the condensation of an appropriately substituted o-phenylenediamine with a one-carbon electrophile, typically formic acid or its derivatives.[1]

Key Starting Material: 4-Fluoro-3-methyl-1,2-phenylenediamine

The critical precursor for the synthesis is 4-fluoro-3-methyl-1,2-phenylenediamine. The synthesis of this diamine is a multi-step process that is not trivial and requires careful control of regioselectivity.

Phillips-Ladenburg Condensation Reaction

This classical method involves the condensation of 4-fluoro-3-methyl-1,2-phenylenediamine with formic acid.[3] The reaction is typically carried out under acidic conditions and requires heating.

Experimental Protocol: Phillips-Ladenburg Condensation

-

To a round-bottom flask, add 4-fluoro-3-methyl-1,2-phenylenediamine (1.0 equivalent).

-

Add an excess of 90% formic acid (approximately 1.5-2.0 equivalents).

-

Heat the reaction mixture at 100 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly neutralize the mixture with a 10% aqueous solution of sodium hydroxide until it is slightly alkaline.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Caption: Phillips-Ladenburg condensation workflow.

Microwave-Assisted Synthesis

To accelerate the reaction and improve yields, microwave-assisted organic synthesis (MAOS) can be employed. This technique significantly reduces reaction times from hours to minutes.[3]

Experimental Protocol: Microwave-Assisted Synthesis

-

In a microwave reaction vessel, combine 4-fluoro-3-methyl-1,2-phenylenediamine (1.0 equivalent) and formic acid (1.5 equivalents).

-

Add a catalytic amount of a Lewis acid, such as erbium triflate (1 mol%), to enhance the reaction rate.[3]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).

-

Monitor the reaction by TLC.

-

After completion, cool the vessel and work up the reaction mixture as described in the conventional method (neutralization, filtration, and purification).

Caption: Microwave-assisted synthesis workflow.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the electron-rich imidazole ring and the substituted benzene ring.

-

N-Alkylation and N-Acylation: The nitrogen atoms of the imidazole ring are nucleophilic and can readily undergo alkylation or acylation reactions with suitable electrophiles. This is a common strategy for derivatizing benzimidazoles to modulate their biological activity.[2]

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The position of substitution will be directed by the existing fluoro and methyl groups, as well as the fused imidazole ring.

-

Nucleophilic Aromatic Substitution: While generally less reactive towards nucleophiles, the fluorine atom at the 5-position can potentially be displaced by strong nucleophiles under forcing conditions.

Applications in Drug Discovery and Medicinal Chemistry

The benzimidazole scaffold is a well-established pharmacophore, and the introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[8] this compound and its derivatives have been investigated for a range of biological activities.[3]

-

Antimicrobial Agents: Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. The fluorine substituent in this compound may enhance its activity against various bacterial and fungal strains.[3]

-

Anticancer Agents: The benzimidazole core is present in several anticancer drugs. Derivatives of this compound have been explored for their potential to inhibit cancer cell proliferation.[3]

-

Antiviral and Antiparasitic Agents: The diverse biological activities of benzimidazoles extend to antiviral and antiparasitic applications.[3] The specific substitution pattern of this compound makes it an attractive starting point for the development of new agents in these therapeutic areas.

Safety and Handling

Commercial Availability

This compound is available from several chemical suppliers as a research chemical. Researchers should source the compound from reputable vendors to ensure its purity and quality for their experiments.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers opportunities for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. This guide has provided a comprehensive overview of its chemical properties, structure, and synthesis, aiming to facilitate its use in the scientific community. Further research into its biological activities and the development of new derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound | 1360938-47-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 1360938-47-1 [smolecule.com]

- 4. acgpubs.org [acgpubs.org]

- 5. fishersci.com [fishersci.com]

- 6. rsc.org [rsc.org]

- 7. ias.ac.in [ias.ac.in]

- 8. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Fluoro-4-methylbenzimidazole (CAS: 1360938-47-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-4-methylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. The document delves into its chemical properties, outlines detailed synthetic methodologies, and explores its potential therapeutic applications, with a focus on its emerging role as an anticancer and antimicrobial agent. The synthesis section provides a plausible and detailed protocol for its preparation, including the synthesis of its key precursor. The guide also discusses the mechanistic basis for its biological activities, supported by relevant scientific literature. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing a solid foundation for further investigation and application of this promising molecule.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] The strategic substitution on the benzimidazole ring system is a key approach in drug design to modulate the biological and physicochemical properties of the resulting compounds. The introduction of a fluorine atom, as seen in this compound, can significantly alter the molecule's electronic properties, potentially enhancing its binding affinity to target proteins and improving its metabolic stability.[2] This guide focuses specifically on the 5-fluoro-4-methyl substituted benzimidazole, a molecule with growing interest in the scientific community.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₈H₇FN₂. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 1360938-47-1 | |

| Molecular Formula | C₈H₇FN₂ | |

| Molecular Weight | 150.15 g/mol | |

| IUPAC Name | 5-fluoro-4-methyl-1H-benzimidazole | |

| Canonical SMILES | CC1=C(C=CC2=C1N=CN2)F |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the condensation of a substituted o-phenylenediamine with a one-carbon synthon, most commonly formic acid. The key precursor for this synthesis is 4-fluoro-3-methyl-1,2-phenylenediamine.

Synthesis of the Key Precursor: 4-Fluoro-3-methyl-1,2-phenylenediamine

A plausible and efficient synthesis of 4-fluoro-3-methyl-1,2-phenylenediamine can be adapted from established procedures for similar compounds.[3] The synthetic route involves the nitration of a commercially available starting material, followed by reduction of the nitro groups.

Workflow for the Synthesis of 4-Fluoro-3-methyl-1,2-phenylenediamine:

References

Whitepaper: A Comprehensive Technical Guide to the Synthesis of 5-Fluoro-4-methylbenzimidazole

Abstract: This technical guide provides a detailed, research-grade overview of the synthesis of 5-Fluoro-4-methylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing that the synthesis cannot commence from the parent o-phenylenediamine, this document elucidates a complete and practical pathway, beginning with the necessary preparation of the key substituted intermediate, 4-fluoro-5-methyl-1,2-phenylenediamine. The core of the synthesis focuses on the well-established Phillips-Ladenburg reaction for the crucial cyclization step. We delve into the mechanistic underpinnings of each synthetic stage, provide detailed, step-by-step experimental protocols, and discuss critical parameters for reaction optimization. This guide is intended for researchers, medicinal chemists, and process development professionals, offering the necessary insights to replicate and adapt this synthesis for research and development applications.

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The Benzimidazole Core: A Privileged Structure

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is classified as a "privileged scaffold" in medicinal chemistry.[1] This designation arises from its recurring presence in a multitude of biologically active compounds and its ability to interact with a wide range of biological targets through hydrogen bonding and π-π stacking interactions.[2][3] Its structural similarity to naturally occurring purines allows it to function as an effective antagonist in various enzymatic processes.

Strategic Importance of Fluorine and Methyl Substitution

The specific substitution pattern of this compound is critical to its function. The introduction of a fluorine atom is a common strategy in drug design to modulate a compound's physicochemical properties. Fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability. The methyl group at the 4-position provides steric bulk that can influence the molecule's conformation and its fit within a receptor's binding pocket, thereby enhancing selectivity and potency.

Foundational Synthetic Strategies for Benzimidazoles

The construction of the benzimidazole core is a well-documented area of organic synthesis. The most classic and widely utilized method is the Phillips-Ladenburg reaction , which involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions.[1][4][5] Another common approach is the Weidenhagen reaction , which uses aldehydes as the carbonyl source.[1] Modern methodologies often employ microwave assistance or green catalysts to improve reaction efficiency and environmental footprint.[3][6][7] For this guide, we will focus on the Phillips-Ladenburg approach using formic acid for its reliability and high yield in producing benzimidazoles unsubstituted at the 2-position.

Retrosynthetic Analysis and Strategy

A direct synthesis from the parent o-phenylenediamine is not feasible as it lacks the required fluorine and methyl substituents. A successful synthesis must begin with an appropriately substituted precursor. The retrosynthetic analysis reveals that the target molecule, this compound, can be disconnected at the C-N bonds of the imidazole ring, leading back to formic acid and the key intermediate: 4-fluoro-5-methyl-1,2-phenylenediamine .[7] This intermediate, in turn, can be synthesized from a commercially available starting material like 4-fluoro-3-methylaniline through a standard nitration-reduction sequence.

Caption: Retrosynthetic pathway for this compound.

Stage 1: Synthesis of the Key Intermediate (4-Fluoro-5-methyl-1,2-phenylenediamine)

This stage involves two critical steps: the regioselective nitration of a substituted aniline and the subsequent reduction of the nitro group to an amine.

Rationale and Mechanistic Considerations

The synthesis commences with 4-fluoro-3-methylaniline. The amino group is a strong ortho-, para-director. To introduce the nitro group at the desired position (ortho to the amino group and meta to the methyl and fluoro groups), the amino group is first protected via acetylation. This serves two purposes: it moderates the activating strength of the amine, preventing polysubstitution, and its steric bulk helps direct the incoming electrophile (NO₂⁺) to the less hindered ortho position. Following nitration, the acetyl protecting group is removed by hydrolysis, and the nitro group is reduced to the second amine, yielding the required diamine. Catalytic hydrogenation is an effective and clean method for this reduction.[8]

Detailed Experimental Protocol: Stage 1

Part A: Acetylation of 4-Fluoro-3-methylaniline

-

In a 250 mL round-bottom flask, dissolve 4-fluoro-3-methylaniline (10.0 g, 79.9 mmol) in 50 mL of glacial acetic acid.

-

Cool the solution in an ice bath to 0-5°C with magnetic stirring.

-

Slowly add acetic anhydride (9.0 mL, 95.9 mmol) dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield N-(4-fluoro-3-methylphenyl)acetamide.

Part B: Nitration

-

In a 250 mL flask, cool 30 mL of concentrated sulfuric acid to 0°C.

-

Add the dried N-(4-fluoro-3-methylphenyl)acetamide (12.0 g, 71.8 mmol) portion-wise, maintaining the temperature below 5°C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (5.6 mL, ~86 mmol) to 10 mL of chilled concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the acetanilide solution, keeping the reaction temperature strictly between 0-5°C.

-

Stir the mixture at this temperature for 2 hours.

-

Carefully pour the reaction mixture onto 300 g of crushed ice.

-

Filter the yellow precipitate, wash with copious amounts of cold water until the washings are neutral, and dry to obtain N-(4-fluoro-5-methyl-2-nitrophenyl)acetamide.

Part C: Hydrolysis and Reduction

-

Suspend the crude nitro-acetanilide in a mixture of 50 mL ethanol and 50 mL of 6M hydrochloric acid.

-

Heat the mixture to reflux for 4 hours to hydrolyze the amide.

-

Cool the mixture and neutralize carefully with aqueous sodium hydroxide to precipitate the crude 4-fluoro-5-methyl-2-nitroaniline. Filter and wash with water.

-

Transfer the crude nitroaniline to a Parr hydrogenation vessel with 100 mL of ethanol.

-

Add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst.

-

Pressurize the vessel with hydrogen gas (H₂) to 50 psi and shake at room temperature until hydrogen uptake ceases (typically 4-6 hours).

-

Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the final product, 4-fluoro-5-methyl-1,2-phenylenediamine, as a solid that may darken on exposure to air.

Stage 2: Cyclization to this compound

This final stage employs the Phillips-Ladenburg reaction to construct the imidazole ring.

Mechanistic Insights

The reaction proceeds via an acid-catalyzed condensation mechanism. One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the carbonyl carbon of formic acid. This is followed by an intramolecular cyclization where the second amino group attacks the intermediate amide carbonyl. The resulting tetrahedral intermediate then undergoes dehydration, driven by the acidic conditions and heat, to form the aromatic benzimidazole ring.

Caption: Phillips-Ladenburg reaction mechanism (Conceptual).

Detailed Experimental Protocol: Stage 2

This protocol is adapted from established procedures for benzimidazole synthesis.[9][10][11]

-

In a 100 mL round-bottom flask, place the synthesized 4-fluoro-5-methyl-1,2-phenylenediamine (5.0 g, 35.7 mmol).

-

Add 90% formic acid (3.3 mL, ~78.5 mmol). A slight excess of formic acid is recommended to ensure complete reaction.[11]

-

Heat the mixture in a water bath at 100°C for 2 hours with stirring.[9][11] The solution will darken.

-

After heating, cool the reaction flask to room temperature.

-

Slowly and carefully add 10% aqueous sodium hydroxide solution dropwise with constant swirling. The addition is exothermic. Continue until the mixture is alkaline (test with pH paper or litmus).

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.

-

Collect the crude this compound by vacuum filtration.

-

Wash the filter cake thoroughly with ice-cold water to remove residual salts and base.[9][10]

Purification and Characterization

Purity is paramount for subsequent applications. Recrystallization is typically sufficient for obtaining high-purity material.

Protocol for Purification

-

Transfer the crude, moist product to a 500 mL beaker.

-

Add approximately 200 mL of deionized water and heat the suspension to boiling with stirring to dissolve the product.

-

If the solution is colored, add a small amount (0.5 g) of decolorizing carbon and continue to boil for 10-15 minutes.[9][11]

-

Perform a hot filtration through a pre-heated Büchner funnel to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

-

Collect the purified white or off-white crystals by vacuum filtration, wash with a small amount of cold water, and dry at 100°C.

Expected Analytical Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₈H₇FN₂[7] |

| Molecular Weight | 150.15 g/mol |

| CAS Number | 1360938-47-1[7] |

| Appearance | White to off-white solid |

| Melting Point | ~185-190 °C (Expected range) |

| ¹H NMR (DMSO-d₆) | δ ~8.15 (s, 1H, H-2), 7.4-7.2 (m, 2H, Ar-H), 2.4 (s, 3H, CH₃) |

| ¹⁹F NMR (DMSO-d₆) | Expected singlet in the aryl fluoride region |

| MS (ESI+) | m/z 151.06 [M+H]⁺ |

Overall Synthetic Workflow

The entire process from starting material to purified product can be visualized as a multi-stage workflow.

Caption: High-level workflow for the synthesis of this compound.

Conclusion

This guide outlines a robust and reproducible two-stage synthesis for this compound. By first preparing the essential 4-fluoro-5-methyl-1,2-phenylenediamine intermediate, the subsequent Phillips-Ladenburg cyclization with formic acid proceeds efficiently. The detailed protocols for synthesis, purification, and characterization provide a comprehensive framework for researchers in the field. This pathway is not only grounded in fundamental organic chemistry principles but is also adaptable, allowing for modifications to produce a variety of substituted benzimidazole analogues for further investigation in drug discovery programs.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1360938-47-1 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 6. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities | MDPI [mdpi.com]

- 7. Buy this compound | 1360938-47-1 [smolecule.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 5-Fluoro-4-methylbenzimidazole: A Technical Guide

This in-depth guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-4-methylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its unique substitution pattern, featuring a fluorine atom and a methyl group on the benzimidazole core, imparts distinct chemical and biological properties.[1] This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in its synthesis, identification, and application.

Introduction to this compound

This compound (C8H7FN2, Molecular Weight: 150.15 g/mol ) is a benzimidazole derivative with potential applications in the development of novel therapeutic agents, including antimicrobial and anticancer drugs.[1] Accurate structural elucidation and purity assessment are paramount in the research and development pipeline. Spectroscopic techniques are indispensable tools for achieving this, providing a "fingerprint" of the molecule's structure and electronic environment.[2][3] This guide will delve into the predicted and characteristic spectroscopic features of this compound.

Synthesis and Sample Preparation

A common and effective method for synthesizing this compound is through the condensation of 4-fluoro-5-methyl-1,2-phenylenediamine with formic acid.[1] This reaction, often carried out under acidic conditions, leads to the formation of the benzimidazole ring system.[1] Microwave-assisted synthesis can also be employed to enhance reaction rates and yields.[1] For spectroscopic analysis, the synthesized compound should be purified, typically by recrystallization or column chromatography, to ensure the data reflects the pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.[3][4][5][6] For this compound, both ¹H and ¹³C NMR are crucial for confirming the arrangement of atoms.

¹H NMR Spectroscopy

Principles: ¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.[3][4] Chemical shifts are influenced by the electron density around the proton, and spin-spin coupling provides information about neighboring protons.

Predicted Spectrum & Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton of the imidazole ring, the C2-H proton, and the methyl protons. The fluorine atom will cause splitting of adjacent proton signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N-H | ~12.5 | Broad singlet | 1H |

| C2-H | ~8.2 | Singlet | 1H |

| C6-H | ~7.4 | Doublet | 1H |

| C7-H | ~7.1 | Doublet of doublets | 1H |

| CH₃ | ~2.5 | Singlet | 3H |

-

N-H Proton: The proton on the nitrogen of the imidazole ring is typically deshielded and appears as a broad singlet at a high chemical shift.

-

C2-H Proton: The proton at the 2-position of the imidazole ring is also deshielded and appears as a singlet.

-

Aromatic Protons (C6-H and C7-H): The protons on the benzene ring will be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. Their signals are expected in the aromatic region, and their splitting patterns will be informative of their relative positions.

-

Methyl Protons (CH₃): The protons of the methyl group will appear as a singlet in the upfield region.

Experimental Protocol:

-

Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy

Principles: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule.[3][5] Each unique carbon atom in the molecule gives a distinct signal.

Predicted Spectrum & Interpretation: The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in this compound. The chemical shifts will be influenced by the attached atoms and the overall electronic structure. The carbon attached to the fluorine atom will show a large coupling constant (J-coupling).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~142 |

| C4 | ~125 |

| C5 | ~158 (d, ¹JCF ≈ 240 Hz) |

| C6 | ~115 (d, ²JCF ≈ 25 Hz) |

| C7 | ~110 (d, ³JCF ≈ 9 Hz) |

| C3a | ~135 |

| C7a | ~140 |

| CH₃ | ~15 |

-

C5 (Fluorine-bearing Carbon): This carbon will appear as a doublet with a large one-bond C-F coupling constant.

-

Aromatic and Heterocyclic Carbons: The other carbons in the aromatic and imidazole rings will have chemical shifts in the typical range for such systems.

-

Methyl Carbon: The methyl carbon will appear at a high field (low ppm value).

Experimental Protocol:

-

Prepare the sample as described for ¹H NMR spectroscopy.

-

Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.[7][8][9] It is particularly useful for identifying functional groups.[2][9]

Predicted Spectrum & Interpretation: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-F bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (imidazole) | 3300-3100 | Medium, broad |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch (CH₃) | 2950-2850 | Medium |

| C=N stretch (imidazole) | 1630-1610 | Medium |

| Aromatic C=C stretch | 1600-1450 | Medium to Strong |

| C-F stretch | 1250-1000 | Strong |

-

N-H Stretch: A broad absorption in the region of 3300-3100 cm⁻¹ is characteristic of the N-H bond in the imidazole ring, broadened due to hydrogen bonding.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear in their expected regions.

-

C=N and C=C Stretches: These absorptions are characteristic of the benzimidazole ring system.

-

C-F Stretch: A strong absorption band in the fingerprint region is indicative of the carbon-fluorine bond.[8]

Experimental Protocol:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Principles: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[10] Electron Ionization (EI) is a common method that can cause fragmentation of the molecule, providing valuable structural information.[10]

Predicted Fragmentation Pathway: In an EI-MS experiment, this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 150. The fragmentation pattern will likely involve the loss of small, stable molecules or radicals.

Molecular Structure and Fragmentation

Caption: Proposed EI-MS fragmentation of this compound.

| m/z | Proposed Fragment | Notes |

| 150 | [C₈H₇FN₂]⁺˙ | Molecular ion (M⁺˙) |

| 149 | [C₈H₆FN₂]⁺ | Loss of a hydrogen radical |

| 123 | [C₇H₅FN]⁺˙ | Loss of hydrogen cyanide (HCN) from the imidazole ring |

| 135 | [C₇H₄FN₂]⁺ | Loss of a methyl radical |

-

Molecular Ion (m/z 150): The peak corresponding to the intact molecule, confirming its molecular weight.

-

[M-H]⁺ (m/z 149): Loss of a hydrogen atom is a common fragmentation pathway.

-

[M-HCN]⁺˙ (m/z 123): Cleavage of the imidazole ring with the loss of HCN is a characteristic fragmentation for benzimidazoles.

-

[M-CH₃]⁺ (m/z 135): Loss of the methyl group is also a plausible fragmentation step.

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionize the sample using a standard electron energy (e.g., 70 eV).

-

Detect the ions and record the mass spectrum.

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the specific electronic environments of the hydrogen and carbon atoms, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry corroborates the molecular weight and offers insights into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic data serves as a crucial reference for researchers working on the synthesis, modification, and biological evaluation of this promising compound and its derivatives.

References

- 1. Buy this compound | 1360938-47-1 [smolecule.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. microbenotes.com [microbenotes.com]

- 4. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 5. longdom.org [longdom.org]

- 6. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

- 8. How to Interpret Infrared Spectra | MtoZ Biolabs [mtoz-biolabs.com]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-4-methylbenzimidazole

Introduction: The Critical Role of Physicochemical Properties in Drug Development

5-Fluoro-4-methylbenzimidazole is a heterocyclic aromatic compound featuring a fused benzene and imidazole ring system.[1] The strategic incorporation of a fluorine atom at the 5-position and a methyl group at the 4-position imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry.[1][2] Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral effects.[1]

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a lead compound is paramount. Solubility and stability are not merely abstract parameters; they are the cornerstones of successful formulation development, ensuring bioavailability, therapeutic efficacy, and patient safety. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering both foundational knowledge and practical, field-proven experimental protocols. While specific experimental data for this particular molecule is not extensively published, this guide will leverage established principles of benzimidazole chemistry to provide a robust framework for its characterization.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) in various media is a critical determinant of its absorption and bioavailability. The benzimidazole nucleus, with its capacity for both hydrogen bonding and aromatic interactions, presents a complex solubility profile.[3] The introduction of a fluorine atom can further modulate these properties, often increasing lipophilicity.[2]

Theoretical Considerations and Solvent Selection Rationale

Benzimidazoles are generally characterized as weakly basic compounds, capable of forming salts in acidic solutions.[3] Their solubility is influenced by the interplay of several factors:

-

pH: The imidazole moiety can be protonated, leading to increased aqueous solubility at lower pH.

-

Solvent Polarity: Benzimidazoles with an unsubstituted N-H group are typically more soluble in polar solvents.[3]

-

Temperature: Solubility is often temperature-dependent, a principle leveraged in crystallization processes.

-

Substituents: The nature of the substituents on the benzimidazole ring significantly impacts solubility. Non-polar substituents tend to increase solubility in non-polar solvents.[3]

For this compound, we can anticipate a degree of lipophilicity due to the methyl and fluoro groups. Therefore, a range of solvents with varying polarities should be assessed.

Representative Solubility Data

| Solvent | Polarity Index | Expected Solubility Category | Rationale |

| Water (pH 7.0) | 10.2 | Poorly Soluble | The non-polar methyl group and lipophilic fluorine atom are likely to limit solubility in neutral aqueous media. |

| 0.1 M HCl | High | Moderately to Freely Soluble | Protonation of the imidazole nitrogen is expected to form a soluble salt. |

| Methanol | 5.1 | Soluble | Methanol is a common solvent for benzimidazole crystallization due to its ability to engage in hydrogen bonding. |

| Ethanol | 4.3 | Soluble | Similar to methanol, ethanol is a good solvent for many benzimidazoles.[5] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Freely Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | 3.1 | Sparingly Soluble | The polarity of DCM may be insufficient for significant solvation of the benzimidazole core. |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvents.

Objective: To quantify the solubility of this compound in a selection of pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, 0.1 M HCl, Methanol, Ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient duration (typically 24-72 hours) to reach equilibrium.

-

Sampling and Filtration: After equilibration, carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered samples to a suitable concentration and quantify the amount of dissolved this compound using a validated stability-indicating HPLC method.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L for each solvent.

Workflow Diagram:

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Profile and Forced Degradation Studies

Understanding the intrinsic stability of a drug candidate is a regulatory requirement and is crucial for identifying potential degradation pathways and developing a stable formulation.[7] Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition.[7]

Predicted Stability of this compound

Based on the chemistry of the benzimidazole scaffold, several degradation pathways can be anticipated:

-

Hydrolysis: While the benzimidazole ring itself is generally stable to hydrolysis, substituents can be susceptible. However, the fluoro and methyl groups on this compound are not readily hydrolyzable.

-

Oxidation: The imidazole ring can be susceptible to oxidative cleavage.[8] The electron-rich nature of the benzimidazole system makes it a potential target for oxidizing agents.

-

Photodegradation: Many benzimidazole derivatives exhibit photosensitivity, particularly in solution.[9][10][11] This can lead to complex degradation pathways, including dimerization and ring cleavage.[12]

-

Thermal Degradation: Benzimidazoles are generally thermally stable in their solid form.[10][11]

The fluorine atom may influence metabolic stability, potentially making the molecule more resistant to certain enzymatic degradation pathways.[2]

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a comprehensive forced degradation study on this compound.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

Suitable solvent (e.g., methanol or acetonitrile)

-

HPLC system with UV or PDA detector

-

LC-MS system for identification of degradation products

-

Photostability chamber

-

Oven

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 8 hours). At various time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for a specified period. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At various time points, withdraw an aliquot and dilute for HPLC analysis.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours). Analyze samples at different time points.

-

Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Analysis: Analyze all stressed samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound in the stressed samples to ensure no co-eluting peaks. Calculate the mass balance to account for all the material.

-

Identification of Degradants: Use LC-MS to identify the major degradation products by determining their mass-to-charge ratio and fragmentation patterns.

Workflow Diagram:

Caption: Workflow for Forced Degradation Studies.

Hypothetical Degradation Pathway

Based on the known reactivity of the benzimidazole ring, a plausible oxidative degradation pathway is proposed below. Oxidative stress could lead to the formation of an N-oxide, followed by ring opening.

Caption: Hypothetical Oxidative Degradation Pathway.

Conclusion: A Roadmap for Characterization

This technical guide provides a comprehensive framework for assessing the solubility and stability of this compound. While specific experimental data for this compound is limited, the principles and protocols outlined herein, grounded in the established chemistry of benzimidazoles, offer a robust starting point for any research or development program. By systematically evaluating its physicochemical properties, scientists can de-risk the development process, enabling the formulation of a safe, stable, and efficacious therapeutic product. The provided workflows and diagrams serve as practical tools to guide experimental design and data interpretation, ultimately accelerating the journey from discovery to clinical application.

References

- 1. Buy this compound | 1360938-47-1 [smolecule.com]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. researchgate.net [researchgate.net]

- 5. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]

- 10. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]

- 12. pubs.acs.org [pubs.acs.org]

The Ascendant Therapeutic Potential of 5-Fluoro-4-methylbenzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzimidazole scaffold, a heterocyclic aromatic organic compound, has long been a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile.[1] Its structural resemblance to naturally occurring purines allows for favorable interactions with various biological macromolecules. Within this esteemed class of compounds, derivatives of 5-fluoro-4-methylbenzimidazole are emerging as a particularly promising frontier in the quest for novel therapeutic agents. The strategic incorporation of a fluorine atom at the 5-position and a methyl group at the 4-position of the benzimidazole core bestows unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles.[2][3] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives, offering a valuable resource for researchers and drug development professionals.

I. The Strategic Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives is a critical aspect of harnessing their therapeutic potential. The most prevalent and established method for constructing the benzimidazole ring is the Phillips-Ladenburg condensation.[2] This reaction typically involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. For the synthesis of the core this compound structure, 4-fluoro-5-methyl-1,2-phenylenediamine serves as the key starting material.[2]

To further elaborate and diversify the derivatives, microwave-assisted synthesis has emerged as a highly efficient methodology.[2] This technique significantly reduces reaction times, often from hours to mere minutes, and improves yields compared to conventional heating methods.[2]

A generalized synthetic scheme is presented below:

Caption: General synthetic route to this compound derivatives.

Experimental Protocol: Microwave-Assisted Synthesis of 2-substituted-5-fluoro-4-methylbenzimidazole derivatives

This protocol provides a general framework for the synthesis of 2-substituted derivatives.

Materials:

-

4-Fluoro-5-methyl-1,2-phenylenediamine

-

Substituted aromatic aldehydes

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine 4-fluoro-5-methyl-1,2-phenylenediamine (1 mmol) and the desired substituted aromatic aldehyde (1 mmol).

-

Add ethanol (5 mL) as the solvent.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a suitable temperature (e.g., 100-120 °C) and power for a short duration (e.g., 5-15 minutes).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Collect the crude product by filtration.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted-5-fluoro-4-methylbenzimidazole derivative.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Antimicrobial Activity: A New Line of Defense

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[2] The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of these compounds, contributing to their antimicrobial efficacy.

A study by Köycü et al. (2022) investigated a series of hydrazone derivatives of 5(6)-fluoro-1H-benzimidazole and reported promising activity against gastrointestinal pathogens.[4] Specifically, compound 18 in their study, 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide, displayed high inhibitory activity against several Escherichia coli strains and Salmonella typhimurium.[4]

| Compound | Microorganism | MIC (µg/mL) |

| Compound 18 | Escherichia coli O157:H7 | 0.49 |

| Escherichia coli ATCC 8739 | 0.98 | |

| Escherichia coli ATCC 35218 | 0.49 | |

| Salmonella typhimurium ATCC 13311 | 0.98 | |

| Reference Drug (Nifuroxazide) | Escherichia coli O157:H7 | 1.95 |

| Escherichia coli ATCC 8739 | 3.9 | |

| Escherichia coli ATCC 35218 | 1.95 | |

| Salmonella typhimurium ATCC 13311 | 3.9 | |

| Data from Köycü et al., 2022[4] |

Mechanism of Antimicrobial Action

The antimicrobial mechanism of benzimidazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. A key proposed mechanism is the inhibition of vital enzymes necessary for microbial survival. The structural similarity of the benzimidazole nucleus to purines allows these compounds to act as antimetabolites, disrupting nucleic acid and protein synthesis.[5]

References

- 1. Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 1360938-47-1 [smolecule.com]

- 3. This compound | 1360938-47-1 | Benchchem [benchchem.com]

- 4. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Targets of 5-Fluoro-4-methylbenzimidazole and Its Derivatives

Abstract: The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its structural similarity to natural purine nucleotides allows its derivatives to interact with a wide array of biological macromolecules, leading to diverse pharmacological activities.[3] The specific derivative, 5-Fluoro-4-methylbenzimidazole, and its analogues have garnered significant attention for their potential as therapeutic agents in oncology, infectious diseases, and neurodegeneration. The strategic placement of the fluorine atom and methyl group can enhance metabolic stability, cell permeability, and binding affinity to target proteins.[4] This guide provides an in-depth analysis of the key molecular targets of this compound class, detailing the scientific rationale for their selection, preclinical evidence of their modulation, and the experimental workflows required for their validation. We will explore their roles as inhibitors of critical pathways in cancer, including protein kinases in signal transduction, PARP-1 in DNA repair, and tubulin polymerization in cell division. Furthermore, we will examine their potential as antiviral agents targeting viral polymerases and as neuroprotective agents through the inhibition of β-secretase in Alzheimer's disease.

Introduction: The Benzimidazole Scaffold as a Privileged Structure

The benzimidazole core is an electron-rich heterocyclic system whose nitrogen atoms can readily participate in hydrogen bonding, making it an ideal pharmacophore for interacting with a broad spectrum of therapeutic targets.[1] This versatility has led to the development of benzimidazole-based drugs across multiple therapeutic areas, including anti-ulcer (omeprazole), anthelmintic (albendazole), and anticancer agents.[4][5]

Chemical Properties of this compound

This compound (Molecular Formula: C₈H₇FN₂) is an aromatic organic compound featuring the characteristic fused bicyclic structure of benzimidazole.[6] The unique properties of this derivative are conferred by its substituents:

-

5-Fluoro Group: The introduction of a fluorine atom, an electron-withdrawing group, can significantly alter the molecule's electronic properties. This often enhances binding affinity to target enzymes, increases lipophilicity to improve cell membrane permeability, and improves metabolic stability by blocking potential sites of oxidation.[4]

-

4-Methyl Group: The methyl group can influence the compound's steric and electronic properties, potentially leading to improved biological activity and selectivity.[4]

These substitutions create a unique chemical entity that serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[6]

Overview of Broad-Spectrum Biological Activity

Research has demonstrated that this compound and its derivatives exhibit a wide range of biological activities, making them subjects of intense pharmacological interest.[6] These activities include:

-

Anticancer: Inhibition of cancer cell proliferation through multiple mechanisms is the most extensively studied application.[1][6]

-

Antimicrobial: Efficacy has been shown against various bacterial and fungal strains.[6][7]

-

Antiviral: The scaffold has been investigated for its ability to combat various RNA and DNA viruses.[6][8]

-

Antiparasitic: The benzimidazole class has a long history of use against parasitic diseases.[6]

This guide will now delve into the specific molecular targets that underpin these therapeutic effects.

Potential Therapeutic Targets in Oncology

The anticancer effects of this compound derivatives are attributed to a multi-faceted mechanism of action, primarily involving the inhibition of crucial enzymes and proteins that regulate cancer cell proliferation, survival, and division.[4]

Targeting Signal Transduction: Protein Kinase Inhibition

2.1.1 Rationale: The MAPK/ERK and EGFR Pathways in Cancer

Receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and downstream signaling cascades like the RAS/RAF/MEK/ERK (MAPK) pathway are central regulators of cell growth, differentiation, and survival. Hyperactivation of these pathways, often through mutation, is a common driver of oncogenesis in many cancers, including lung, colorectal, and melanoma.[4][9] Therefore, inhibiting key kinases within these pathways is a cornerstone of modern targeted cancer therapy.[1][10]

2.1.2 Preclinical Evidence for Kinase Inhibition

Recent studies have highlighted the potent inhibitory activity of this compound derivatives against key protein kinases. A series of 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives demonstrated dual inhibition of both MEK and RAF kinases, a significant advantage that may overcome resistance mechanisms associated with single-target inhibitors.[4] Other derivatives have shown potent activity against both wild-type and mutated forms of EGFR.[9]

| Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |

| 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide (e.g., compound 16b) | MEK1 | 28 | [4] |

| BRAF | 3 | [4] | |

| BRAF V600E | 3 | [4] | |

| Benzimidazole-triazole derivatives | EGFR WT | 80 - 250 | [9] |

| EGFR T790M | 20 - 90 | [9] |

2.1.3 Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase using Homogeneous Time-Resolved Fluorescence (HTRF).

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Prepare stock solutions of the test compound, ATP, peptide substrate, and the target kinase enzyme.

-

Reaction Setup: In a low-volume 384-well plate, add 2 µL of the test compound at various concentrations (typically a 10-point serial dilution).

-

Enzyme Addition: Add 4 µL of the kinase enzyme solution to each well.

-

Initiation: Add 4 µL of a solution containing ATP and the ULight™-labeled peptide substrate to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add 10 µL of a detection solution containing an Europium-labeled anti-phospho-substrate antibody. Incubate for 60 minutes to allow antibody binding.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (ULight™).

-

Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

2.1.4 Experimental Protocol: Cell Proliferation (MTT) Assay

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Caption: The MAPK/ERK signaling pathway and points of inhibition by benzimidazole derivatives.

Targeting DNA Damage Response: PARP-1 Inhibition

2.2.1 Rationale: Synthetic Lethality and PARP Inhibition

Poly (ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for the repair of single-strand DNA breaks. In cancers that have defects in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to an accumulation of cytotoxic double-strand breaks, causing selective cancer cell death. This concept is known as synthetic lethality. PARP inhibitors can also potentiate the effects of DNA-damaging chemotherapies.[11]

2.2.2 Preclinical Evidence for PARP-1 Inhibition

A series of novel 5-fluoro-1H-benzimidazole-4-carboxamide analogs were designed as PARP-1 inhibitors. One lead compound, 10f, demonstrated potent inhibition of the PARP-1 enzyme with an IC₅₀ of 43.7 nM.[11] In cellular assays, this compound also showed excellent inhibitory activity in HCT116 colon cancer cells and significantly potentiated the cytotoxicity of the chemotherapy agent temozolomide in A549 lung cancer cells.[11]

2.2.3 Experimental Protocol: PARP-1 Enzymatic Assay

-

Reaction Plate Setup: To a 96-well plate, add PARP-1 enzyme, activated DNA, and the test compound at various concentrations.

-

Reaction Initiation: Add a reaction buffer containing NAD⁺ (the substrate for PARP-1) and biotinylated-NAD⁺. Incubate for 60 minutes at room temperature.

-

Detection: Add streptavidin-HRP to bind to the incorporated biotinylated-NAD⁺.

-

Signal Generation: Add a chemiluminescent HRP substrate and measure the light output on a luminometer.

-

Analysis: The signal is proportional to PARP-1 activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀.

Caption: Mechanism of PARP-1 inhibition leading to cancer cell death.

Targeting Cell Division: Tubulin Polymerization

2.3.1 Rationale: The Role of Microtubules in Mitosis

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their ability to assemble and disassemble (polymerization and depolymerization) is fundamental to cellular processes, most critically the formation of the mitotic spindle during cell division.[12] Agents that disrupt microtubule dynamics can arrest cells in mitosis, ultimately triggering apoptosis. This is a clinically validated anticancer strategy.[13]

2.3.2 Preclinical Evidence for Tubulin Inhibition

The benzimidazole scaffold is a well-recognized framework for developing tubulin polymerization inhibitors.[12] Studies on novel benzimidazole derivatives have shown potent cytotoxicity against cancer cells, with IC₅₀ values in the low micromolar range.[13] Mechanistic studies confirmed that these compounds inhibit tubulin polymerization, cause a breakdown of the mitochondrial transmembrane potential, and arrest the cell cycle in the G2/M phase, consistent with a microtubule-destabilizing mechanism.[13]

2.3.3 Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reagent Preparation: Use a commercial tubulin polymerization assay kit. Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a reaction buffer containing GTP.

-

Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Add the tubulin protein solution.

-

Initiation: Warm the plate to 37°C and initiate polymerization by adding the GTP-containing reaction buffer.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance (turbidity) at 340 nm every minute for 60 minutes.

-

Analysis: Plot absorbance versus time. The rate of polymerization is the slope of the linear phase. Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀.[14]

2.3.4 Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cancer cells (e.g., SK-Mel-28) with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the cells using a flow cytometer. PI fluoresces when bound to DNA, and the fluorescence intensity is proportional to the DNA content.

-

Analysis: Gate the cell populations and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase indicates mitotic arrest.[13]

Caption: Inhibition of tubulin polymerization disrupts mitotic spindle formation.

Potential Therapeutic Targets in Infectious Disease

Antiviral Targets: Viral Polymerase Inhibition

3.1.1 Rationale: Targeting Viral Replication Machinery

Viruses rely on their own polymerases (e.g., RNA-dependent RNA polymerase, RdRp) to replicate their genetic material. These viral enzymes are distinct from host cell polymerases, making them highly attractive targets for selective antiviral drugs that can inhibit viral replication with minimal toxicity to the host.[15]

3.1.2 Preclinical Evidence for Antiviral Activity

Benzimidazole derivatives have been identified as potent inhibitors of several viruses. Specifically, benzimidazole-based compounds have been shown to act as allosteric inhibitors of the Hepatitis C Virus (HCV) RdRp.[15] Broader screening efforts have also identified benzimidazole derivatives with significant activity against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV), with EC₅₀ values in the low micromolar range, comparable to or better than reference drugs.[8]

3.1.3 Experimental Protocol: Subgenomic Replicon Assay (HCV)

-

Cell Line: Use a human hepatoma cell line (e.g., Huh-7) that stably harbors an HCV subgenomic replicon. This replicon contains the viral non-structural genes (including the RdRp) and a reporter gene (e.g., luciferase).

-

Treatment: Plate the replicon-containing cells in a 96-well plate and treat with serial dilutions of the test compound for 72 hours.

-

Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter gene (luciferase) using a commercial assay kit and a luminometer.

-

Analysis: The reporter activity is directly proportional to the level of viral RNA replication. Calculate the percent inhibition and determine the EC₅₀ (the concentration required to reduce reporter activity by 50%).

-

Cytotoxicity Control: In parallel, perform a standard cytotoxicity assay (e.g., MTT) on the same cells to ensure the observed reduction in replication is not due to general cell toxicity.[15]

Caption: Simplified viral replication cycle highlighting the role of RdRp as a drug target.

Potential Therapeutic Targets in Neurodegenerative Disease

Alzheimer's Disease: β-Secretase (BACE1) Inhibition

4.1.1 Rationale: The Amyloid Hypothesis

The amyloid cascade hypothesis posits that the accumulation of amyloid-β (Aβ) peptides in the brain is the primary event initiating the pathology of Alzheimer's disease. Aβ is generated by the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase. Inhibiting BACE1, the rate-limiting enzyme in this pathway, is a major therapeutic strategy aimed at reducing Aβ production and preventing plaque formation.[16]

4.1.2 Preclinical Evidence for BACE1 Inhibition

A targeted drug design effort led to the synthesis and evaluation of fluoro-benzimidazole derivatives specifically as BACE1 inhibitors. These compounds were developed through in-silico modeling and subsequently evaluated in vitro and in vivo. The studies confirmed that these derivatives could effectively inhibit the β-secretase enzyme, positioning them as potential neuroprotective agents for treating Alzheimer's disease.[16]

4.1.3 Experimental Protocol: FRET-Based BACE1 Inhibition Assay

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5). Dilute the BACE1 enzyme and a specific FRET peptide substrate in the assay buffer. The substrate contains a fluorophore and a quencher separated by the BACE1 cleavage site.

-

Reaction Setup: In a black 96-well plate, add the test compound at various concentrations.

-

Enzyme Addition: Add the diluted BACE1 enzyme to the wells.

-

Initiation: Add the FRET substrate to all wells to start the reaction.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence over time (e.g., every 5 minutes for 60 minutes) at the appropriate excitation and emission wavelengths. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increased signal.

-

Analysis: Determine the reaction rate (slope of fluorescence vs. time). Calculate the percent inhibition for each compound concentration and determine the IC₅₀.[16]

Caption: The amyloidogenic pathway and the inhibitory action of BACE1 inhibitors.

Conclusion and Future Directions

The this compound scaffold is a versatile and potent platform for the development of targeted therapeutics. Preclinical evidence strongly supports its potential in oncology by simultaneously targeting multiple hallmarks of cancer, including aberrant signaling, DNA repair, and cell division. The demonstrated activity against kinases like RAF/MEK and EGFR, DNA repair enzymes like PARP-1, and cytoskeletal components like tubulin underscores its broad utility. Furthermore, emerging research in virology and neurodegeneration highlights the adaptability of this chemical core to inhibit diverse enzyme classes, from viral polymerases to human secretases.

Future research should focus on optimizing the potency and selectivity of these derivatives for their respective targets to minimize off-target effects. Structure-activity relationship (SAR) studies will be crucial for fine-tuning the scaffold.[2] Advanced in vivo studies in relevant disease models are necessary to validate the therapeutic potential and establish the pharmacokinetic and safety profiles of lead candidates, paving the way for potential clinical development.

References

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1360938-47-1 | Benchchem [benchchem.com]

- 5. benthamscience.com [benthamscience.com]

- 6. Buy this compound | 1360938-47-1 [smolecule.com]

- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Peptide-Based Inhibitors for Microtubule Polymerization in Phytophthora capsici | MDPI [mdpi.com]

- 15. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluoro-benzimidazole derivatives to cure Alzheimer's disease: In-silico studies, synthesis, structure-activity relationship and in vivo evaluation for β secretase enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: Foundational Concepts: The Synergy of Benzimidazole and Fluorine

An In-depth Technical Guide to Fluorinated Benzimidazole Compounds

This guide provides a comprehensive overview of fluorinated benzimidazole compounds, a class of molecules holding immense significance in modern medicinal chemistry. We will delve into the foundational principles that make this scaffold a cornerstone of drug discovery, explore key synthetic methodologies, and analyze its diverse biological activities, supported by structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated benzimidazoles in their work.

The Benzimidazole Scaffold: A Privileged Structure

Benzimidazole, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, is considered a "privileged structure" in medicinal chemistry. Its structural simplicity, synthetic accessibility, and ability to mimic natural biomolecules make it a versatile template for drug design. The presence of both a hydrogen-bond donor (the N-H group) and acceptor (=N- group) allows it to interact with a wide array of biological targets through mechanisms like hydrogen bonding, π-π stacking, and metal ion chelation. This versatility has led to the development of numerous successful drugs across various therapeutic areas, including antiulcer (omeprazole), anticancer (bendamustine), and antimicrobial (albendazole) agents.

The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a widely adopted strategy to enhance pharmacological properties. With an atomic radius similar to hydrogen but being the most electronegative element, fluorine can profoundly alter a molecule's characteristics without significantly increasing its size.

Key benefits of fluorination include:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes like Cytochrome P450. This can increase the drug's half-life.

-

Increased Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, affecting the molecule's ionization state at physiological pH and influencing its solubility and target binding.

-